molecular formula C11H16N2O2 B152999 N-Boc-m-phenylenediamine CAS No. 68621-88-5

N-Boc-m-phenylenediamine

Cat. No.: B152999
CAS No.: 68621-88-5
M. Wt: 208.26 g/mol
InChI Key: IEUIEMIRUXSXCL-UHFFFAOYSA-N
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Description

N-Boc-m-phenylenediamine: is an organic compound with the chemical formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines, particularly in the synthesis of pharmaceuticals and fine chemicals. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-m-phenylenediamine is typically synthesized through a nucleophilic substitution reaction. The process involves reacting tert-butyl chloroformate with 3-aminophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The product is typically isolated through crystallization and further purified using industrial-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Boc-m-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: N-Boc-m-phenylenediamine is widely used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: In biological and medicinal chemistry, the compound is used in the synthesis of various pharmaceuticals. It helps in the preparation of drug intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a preferred choice for large-scale synthesis .

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate
  • tert-Butyl (3-aminomethyl)phenylcarbamate

Comparison: N-Boc-m-phenylenediamine is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and stability compared to other similar compounds. For instance, tert-Butyl (2-aminophenyl)carbamate has a different substitution position, which can affect its chemical behavior and applications .

Properties

IUPAC Name

tert-butyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUIEMIRUXSXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512150
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-88-5
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (3-nitrophenyl)carbamate (10.75 g, 45.12 mmol) in MeOH (150 mL) was added catalyst 10% Pd/C (0.48 g). The reaction mixture was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a pale yellow solid (7.59 g, 81%).
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.48 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (17.1 g, 71.7 mmol) in ethanol (90 mL)/tetrahydrofuran (30 mL) was added 10% palladium-carbon (1.53 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 9 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was washed with diethyl ether/hexane mixture to give the title compound (14.7 g, 98%) as a colorless solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.53 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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